molecular formula C19H16N4O2S B2924037 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034275-49-3

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2924037
CAS RN: 2034275-49-3
M. Wt: 364.42
InChI Key: GVIFQSSFAYFEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide, also known as FPTQ, is a small molecule inhibitor that targets the farnesyltransferase enzyme. This enzyme is responsible for adding a farnesyl group to proteins, which is essential for their proper function. FPTQ has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide works by binding to the farnesyltransferase enzyme and preventing it from adding a farnesyl group to proteins. This disrupts the proper function of the proteins, leading to the inhibition of cancer cell growth. N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and prevent the formation of new blood vessels in tumors. N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide for lab experiments is that it is a small molecule inhibitor that can be easily synthesized. It has also been extensively studied, so there is a large body of literature on its use. One limitation is that it may not be effective in all types of cancer or in all patients.

Future Directions

There are a number of potential future directions for research on N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide. One area of interest is in developing more potent inhibitors of the farnesyltransferase enzyme. Another area of interest is in developing combination therapies that include N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide and other cancer treatments. Additionally, there is interest in studying the potential use of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide in treating other diseases, such as Alzheimer's disease and cardiovascular disease.

Synthesis Methods

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide involves a multi-step process that starts with the reaction of furan-2-carbaldehyde with 1H-pyrazole-1-carboxylic acid to form 2-(furan-2-yl)-1H-pyrazole-1-carboxaldehyde. This compound is then reacted with 2-aminothiophenol to form the final product, N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the farnesyltransferase enzyme, which is essential for their proper function. N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and cardiovascular disease.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-18(15-13-26-19(22-15)14-6-2-1-3-7-14)20-12-16(17-8-4-11-25-17)23-10-5-9-21-23/h1-11,13,16H,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIFQSSFAYFEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide

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